Product packaging for Z-Phe-Ala-OH(Cat. No.:CAS No. 16088-00-9)

Z-Phe-Ala-OH

Cat. No.: B093496
CAS No.: 16088-00-9
M. Wt: 370.4 g/mol
InChI Key: LEJTXQOVOPDGHS-YOEHRIQHSA-N
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Description

Z-PHE-ALA-OH (CAS: 21881-18-5) is a synthetic dipeptide derivative featuring a carbobenzoxy (Z) protecting group at the N-terminus of phenylalanine (Phe) and an alanine (Ala) residue at the C-terminus. The compound is also known by synonyms such as Cbthis compound, N-carbobenzyloxy-Phe-Ala, and Z-苯丙酰胺-丙氨酸-OH (Chinese) . Its molecular formula is C₂₀H₂₂N₂O₅, and it is widely utilized in biochemical research, particularly as a substrate for cathepsin A, an enzyme involved in peptide metabolism . Commercial suppliers include TCI Chemicals, BOC Sciences, and Dideu Industries, with reagent-grade pricing starting at ₹1.00 per 1g .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22N2O5 B093496 Z-Phe-Ala-OH CAS No. 16088-00-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-14(19(24)25)21-18(23)17(12-15-8-4-2-5-9-15)22-20(26)27-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3,(H,21,23)(H,22,26)(H,24,25)/t14-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJTXQOVOPDGHS-YOEHRIQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30167019
Record name N-Benzyloxycarbonylphenylalanylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16088-00-9
Record name N-Benzyloxycarbonylphenylalanylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016088009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzyloxycarbonylphenylalanylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Carbodiimide-Mediated Coupling

The most widely reported method involves carbodiimide reagents such as 1-propanephosphonic acid cyclic anhydride (T3P®) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). In a representative procedure, Z-protected phenylalanine (Z-Phe-OH) is activated with T3P® in 1,4-dioxane under inert atmosphere, followed by coupling with alanine methyl ester (H-Ala-OMe·HCl). The reaction proceeds at 20°C for 4 hours, achieving yields of 97% after purification by silica gel chromatography. Critical parameters include:

  • Solvent selection : 1,4-dioxane enhances reagent solubility while minimizing racemization.

  • Base choice : N-Ethyldiisopropylamine (DIPEA) neutralizes HCl byproducts, maintaining optimal pH.

Table 1: Optimization of Carbodiimide-Mediated Synthesis

ReagentSolventTemperature (°C)Time (h)Yield (%)
T3P®1,4-Dioxane20497
HATUDMF25389
DCC/NHSTHF01275

Data sources:,,

Mixed Anhydride Method

Patent EP1212350A1 details an industrial-scale protocol using isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) to generate a mixed anhydride intermediate. Z-Phe-OH (63.1 g, 200 mmol) and H-Ala-OMe·HCl (31.0 g, 222 mmol) are suspended in acetone at -20°C. IBCF (30.1 g, 220 mmol) is added dropwise, followed by NMM (47.9 g, 472 mmol) to maintain a pH of 8–9. After warming to 20°C, the product precipitates and is isolated in 25% yield after crystallization. Key advantages include:

  • Low-temperature activation : Minimizes epimerization at the alanine α-carbon.

  • Scalability : Adaptable to multi-kilogram batches with minimal column chromatography.

Enzymatic Synthesis Strategies

Thermolysin-Catalyzed Condensation

RSC Advances reports a green chemistry route using thermolysin, a metalloprotease, to catalyze Z-Phe-Ala-OMe formation in aqueous buffer. Z-Phe-OH (50 mM) and H-Ala-OMe·HCl (75 mM) react in 0.1 M Tris-HCl (pH 7.5) with 2 M ammonium sulfate at 50°C for 6 hours. The dipeptide ester precipitates, yielding 66% with >99% enantiomeric excess (ee). Comparative studies show:

  • Temperature dependence : Yields drop to 43% at 25°C due to reduced enzyme activity.

  • Solvent-free design : Eliminates organic solvents, aligning with green chemistry principles.

α-Chymotrypsin-Mediated Hydrolysis

Post-condensation, Z-Phe-Ala-OMe undergoes enzymatic hydrolysis using α-bovine chymotrypsin (αCT) immobilized on Fe3O4@silica nanoparticles. In 30% acetonitrile/buffer (pH 8.0) at 37°C, αCT cleaves the methyl ester to Z-Phe-Ala-OH with 77% conversion in 4 hours. Magnetic recovery of the biocatalyst allows 5 reuse cycles without significant activity loss.

Hybrid Chemical-Enzymatic Approaches

Combined Solid-Phase and Solution-Phase Synthesis

Example 8 in EP1212350A1 demonstrates a hybrid protocol where this compound is synthesized via fragment condensation. Z-Tyr-D-Ala-OH (15.0 g, 39 mmol) couples with H-Phe(pF)-Phe-NH2·HCl using TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in DMF. After hydrogenation over Pd/C (5% w/w), the deprotected peptide is crystallized from acetone/water, yielding 77% with 99.9% HPLC purity.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with CH2Cl2/EtOAc gradients (7:3 to 1:1) remains the gold standard for lab-scale purification, achieving 97–99% purity. Industrial processes favor crystallization from acetone/isopropyl ether (2:1), reducing solvent waste.

Analytical Validation

  • HPLC : C18 columns (4.6 × 250 mm, 5 μm) with 0.1% TFA/ACN gradients (20→50% over 20 min) confirm purity.

  • MS (ESI) : m/z 385.2 [M+H]+ correlates with theoretical mass (384.43 g/mol).

Environmental and Economic Considerations

Solvent Recovery Systems

The enzymatic route reduces organic solvent consumption by 85% compared to chemical methods, lowering production costs by $12–15 per gram.

Catalyst Recycling

Fe3O4@silica-Pd nanoparticles enable 10 hydrogenation cycles with <5% activity loss, critical for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

Z-PHE-ALA-OH undergoes various chemical reactions, including:

    Hydrolysis: The benzyloxycarbonyl protecting group can be removed under acidic or basic conditions to yield the free amine.

    Coupling Reactions: The compound can participate in further peptide coupling reactions to form longer peptide chains.

    Oxidation and Reduction: The phenylalanine residue can undergo oxidation to form phenylalanine derivatives.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the benzyloxycarbonyl group.

    Coupling Reactions: DCC and NHS are commonly used as coupling reagents.

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used as oxidizing agents.

Major Products Formed

    Hydrolysis: Free phenylalanine and alanine.

    Coupling Reactions: Longer peptide chains.

    Oxidation: Phenylalanine derivatives such as phenylpyruvic acid.

Scientific Research Applications

Peptide Synthesis

Overview : Z-PHE-ALA-OH is primarily used as a building block in peptide synthesis. Its structure allows it to participate in the formation of more complex peptides, which are essential for therapeutic development.

Case Study : In a study focusing on the synthesis of peptide libraries, this compound was utilized to create novel peptides targeting specific biological pathways. The incorporation of this dipeptide enhanced the stability and bioactivity of the resultant peptides, demonstrating its utility in drug design .

Drug Development

Overview : The compound plays a crucial role in developing new pharmaceuticals, particularly in oncology and immunology. Its properties enable the creation of peptide-based therapies that can modulate biological responses.

Case Study : Research indicated that derivatives of this compound, such as Z-Phe-Ala-diazomethylketone (PADK), exhibited significant anti-inflammatory effects in animal models. These findings suggest potential applications in treating conditions like arthritis by modulating enzyme activity related to inflammation .

Overview : In analytical chemistry, this compound serves as a standard for various techniques such as mass spectrometry and chromatography.

Case Study : A study utilized this compound to calibrate mass spectrometry measurements for complex biological samples, resulting in improved accuracy and reliability of data obtained from biological assays .

Cosmetic Formulations

Overview : The compound is being explored for its potential benefits in cosmetic science, particularly in skin care formulations aimed at improving skin health.

Case Study : Preliminary studies have shown that this compound can enhance the stability of active ingredients in cosmetic products, leading to better formulation performance and consumer satisfaction .

Self-Assembly Studies

Overview : Recent research has focused on the self-assembly properties of this compound, revealing its ability to form organized structures under specific conditions.

Data Table: Self-Assembly Characteristics

Concentration (mg/mL)Observed StructureMethod Used
1Initial aggregatesNMR Spectroscopy
5Enhanced aggregationOptical Microscopy
9Complex microstructuresScanning Electron Microscopy

Mechanism of Action

The mechanism of action of Z-PHE-ALA-OH primarily involves its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group prevents unwanted side reactions at the N-terminus of the peptide chain, ensuring the correct sequence of amino acids is formed. Once the peptide chain is complete, the benzyloxycarbonyl group can be selectively removed to reveal the free N-terminus.

Comparison with Similar Compounds

Structural and Commercial Comparison

Compound CAS Number Molecular Formula Price (per 1g) Key Suppliers Primary Application
This compound 21881-18-5 C₂₀H₂₂N₂O₅ ₹1.00 TCI Chemicals, BOC Sciences Cathepsin A substrate
Z-PHE-LEU-OH Not Provided C₂₂H₂₆N₂O₅ ₹7945.55 A.J Chemicals, Nextpeptide Peptide synthesis
Z-PHE-GLY-OH Not Provided C₁₈H₁₈N₂O₅ Not Available Dideu Industries Enzyme inhibition studies
Z-VAL-ALA-OME 4817-92-9 C₁₆H₂₂N₂O₅ Not Available SigmaAldrich Methyl ester for synthesis

Key Observations:

  • Functional Groups : Z-VAL-ALA-OME includes a methyl ester (OME) group, enhancing solubility in organic solvents compared to the free carboxylic acid (OH) in this compound .
  • Amino Acid Side Chains: Substitutions like Leu (branched hydrophobic) or Gly (small) alter hydrophobicity and enzyme interaction profiles. For instance, this compound’s Ala residue may confer higher specificity for cathepsin A than bulkier residues .

Research and Industrial Relevance

Drug Discovery : As enzyme substrates or inhibitors.

Peptide Engineering : Z-protected dipeptides serve as intermediates in synthesizing larger peptides.

Biochemical Assays : Differential pricing reflects tailored use cases (e.g., this compound for cost-effective enzymatic screens) .

Notes on Discrepancies and Limitations

  • CAS Number Conflicts : references N-CARBOBENZOXY-L-PHENYLALANYL-L-PHENYLALANINE (CAS: 13122-91-3), a distinct compound (Z-PHE-PHE-OH), highlighting the need to verify CAS numbers when cross-referencing .
  • Data Gaps : Prices and applications for compounds like Z-PHE-GLY-OH are incomplete, suggesting regional or supplier-specific variations.

Biological Activity

Z-Phe-Ala-OH, also known as Z-Phenylalanine-Alanine-OH, is a synthetic amino acid derivative with significant biological activities. This compound is characterized by its molecular formula C10H13NO3C_{10}H_{13}NO_3 and is commonly used in biochemical applications due to its unique structural properties, including a benzyloxycarbonyl (Z) protecting group on the phenylalanine residue. This section explores its biological activities, mechanisms of action, and relevant case studies.

1. Biological Activities

This compound exhibits a variety of biological activities, particularly in enzyme inhibition and immunosuppression. Key areas of research include:

  • Enzyme Inhibition : this compound has been shown to inhibit specific enzymes, making it a candidate for therapeutic applications. For instance, it acts as an effective inhibitor against cathepsin B (Cat-B), a cysteine protease involved in various pathological processes, including cancer and inflammation .
  • Immunosuppressive Properties : Research indicates that this compound can suppress T cell activation and proliferation in vitro. This immunosuppressive effect is attributed to its ability to inhibit the processing of caspases involved in T cell activation .
  • Neuroprotective Potential : The derivative Z-Phe-Ala-diazomethylketone has been identified as a compound that binds to amyloid-beta (Aβ42) monomers and oligomers, inhibiting the formation of toxic aggregates associated with neurodegenerative diseases like Alzheimer's .

The biological activity of this compound can be attributed to its structural characteristics and interactions with biological targets:

  • Binding Affinity : Studies have demonstrated that this compound exhibits high binding affinity for various proteases. Its effectiveness as an inhibitor is influenced by the stereochemistry at the P1 site, which significantly affects its potency against Cat-B .
  • Inhibition of T Cell Activation : The compound's immunosuppressive effects are mediated through the inhibition of key signaling pathways involved in T cell activation, specifically affecting caspase processing without disrupting other apoptotic pathways .

3. Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other related compounds:

Compound NameStructure SimilarityUnique Properties
Z-PhenylalanineContains phenylalanineMore commonly used in peptide synthesis
Z-AlanineContains alanineSimpler structure, less complex interactions
L-AlanineNaturally occurring amino acidLess reactive compared to synthetic derivatives
L-PhenylalanineNaturally occurring amino acidEssential nutrient with broader physiological roles

This table highlights how this compound's protective group contributes to its stability and reactivity compared to simpler amino acids.

4. Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • In Vivo Studies on Inflammation : Research conducted on arthritic rat models showed that administration of Z-Phe-Ala-FMK led to significant reductions in inflammation and cartilage damage, indicating its potential therapeutic application in inflammatory diseases .
  • T Cell Immunosuppression : A study demonstrated that Z-Phe-Ala-FMK effectively inhibited T cell proliferation induced by mitogens and interleukin-2 (IL-2). This was further supported by findings showing increased pneumococcal loads in mouse models treated with this compound, confirming its immunosuppressive capabilities both in vitro and in vivo .

5. Conclusion

This compound represents a promising compound with diverse biological activities, particularly in enzyme inhibition and immunosuppression. Its unique structural features enhance its stability and reactivity compared to simpler amino acids, making it valuable for various biochemical applications. Ongoing research continues to elucidate its mechanisms of action and potential therapeutic uses.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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